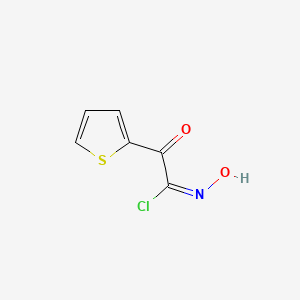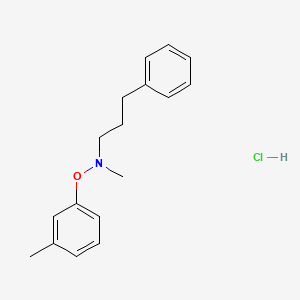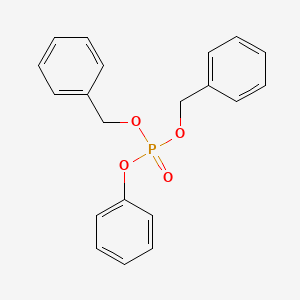![molecular formula C₁₁H₉N₃O₃ B1142033 4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione CAS No. 92260-82-7](/img/structure/B1142033.png)
4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione, also known as DIOX, is an organosulfur compound that is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. DIOX is a versatile synthetic intermediate that has been used in a wide range of applications, from drug discovery to agriculture. DIOX is a stable, colorless, and relatively non-toxic compound with a molecular weight of 224.3 g/mol. It has a melting point of 189-190°C and a boiling point of 270-271°C.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
- Novel derivatives of similar structures have been synthesized through various methods. For example, Ashwood et al. (1989) prepared 5,6-dihydro-4H-imidazo[1,5-a][4,1]benzoxazepin-6-ones from benzoxazepindiones using 1,3-dipolar cycloadditions, leading to novel routes for benzodiazepin-6-ones (Ashwood et al., 1989).
Novel Tricyclic Ring Systems
- Gallaschun and Schnur (1990) synthesized two novel tricyclic ring systems derived from 3-benzazepines, showing diverse applications in chemical synthesis (Gallaschun & Schnur, 1990).
Crystal Structure Analysis
- The crystal structures of related compounds were analyzed by Govindaraj et al. (2014), providing insights into the conformation and bonding patterns of such molecules (Govindaraj et al., 2014).
Application in pH-sensitive Probes
- Kirilyuk et al. (2003) developed pH-sensitive spin probes using derivatives of 4,5-dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione, showcasing its potential in biochemical sensing technologies (Kirilyuk et al., 2003).
Antitumor Applications
- Yin et al. (2015) synthesized derivatives showing significant antiproliferative activities, indicating their potential in cancer treatment (Yin et al., 2015).
Antibacterial and Antifungal Properties
- Compounds with similar structures demonstrated notable antimicrobial activities, as evidenced by the research of Demchenko et al. (2021) and others (Demchenko et al., 2021).
Eigenschaften
IUPAC Name |
(10Z)-10-hydroxyimino-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10-6-2-1-3-7-9(6)14(11(16)12-7)5-4-8(10)13-17/h1-3,17H,4-5H2,(H,12,16)/b13-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFMUFXBAIBWKI-JYRVWZFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C3NC2=O)C(=O)C1=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN2C3=C(C=CC=C3NC2=O)C(=O)/C1=N\O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)

![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester](/img/structure/B1141973.png)
